molecular formula C13H18N2O B1371047 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1153514-67-0

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1371047
CAS No.: 1153514-67-0
M. Wt: 218.29 g/mol
InChI Key: FGNRIFONNUAXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol. It is specified with a minimum purity of 95% and should be stored long-term in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound belongs to the 3,4-dihydroquinolin-2(1H)-one class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in several biologically active molecules and FDA-approved drugs. The 6-amino-1-butyl derivative serves as a valuable building block in drug discovery research. The 3,4-dihydroquinolin-2(1H)-one core is a key structural motif in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Research indicates that compounds based on this scaffold, functionalized with specific side chains, can exhibit significant activity in preclinical models of neurological disorders. In particular, such inhibitors have been shown to reverse thermal hyperalgesia and tactile allodynia in rat models of neuropathic pain and migraine pain, highlighting their potential for neuroscience research . Beyond neuroscience, the quinolinone structure is also investigated in oncology research. Related 6-amino-quinolinone compounds have been identified as inhibitors of the B-cell lymphoma 6 (Bcl6) protein, a recognized oncogenic driver in certain cancers, positioning them as potential candidates for anticancer drug development . Researchers can utilize this high-purity compound as a key intermediate for further chemical functionalization or as a standard in biological screening assays.

Properties

IUPAC Name

6-amino-1-butyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRIFONNUAXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • Nitroquinoline derivatives (e.g., 1-butyl-6-nitro-3,4-dihydroquinolin-2(1H)-one) serve as key intermediates.
  • The nitro group at the 6-position is introduced via electrophilic aromatic substitution or is present in commercially available precursors.
  • The butyl group is introduced either before or after nitro group reduction, depending on the synthetic route.

Reduction of Nitro Group to Amino Group

  • Catalytic hydrogenation is the most common method to convert the 6-nitro group to the 6-amino group.
  • Typical catalysts include palladium on carbon (Pd/C) under hydrogen atmosphere or Raney nickel with hydrazine hydrate.
  • Conditions: Room temperature to mild heating in ethanol or other suitable solvents.
  • This step must be optimized to avoid over-reduction or side reactions.

Alkylation of the Nitrogen (N-1 Position)

  • Alkylation is performed using butyl halides (e.g., 1-bromobutane or 1-chlorobutane) under basic conditions.
  • Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
  • Reaction temperature is generally ambient to 60 °C.
  • The alkylation is selective for the nitrogen atom on the quinolinone ring.

Alternative Synthetic Routes

  • Alkylation first, reduction later: Some methods alkylate the nitrogen on the nitro precursor, then reduce the nitro group.
  • Cyclization methods: Starting from 2-aminobenzylamine derivatives and butylated acetoacetate analogs, cyclization under acidic or basic conditions can form the dihydroquinolinone ring with the desired substituents.
  • Continuous flow reactors and automated systems are employed in industrial settings to optimize yield and purity.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Nitro group introduction Electrophilic aromatic substitution or starting material Commercial availability varies
Nitro reduction Pd/C catalyst, H2 gas, ethanol, room temp Alternative: Raney Ni + hydrazine hydrate
N-alkylation (butylation) Butyl halide, K2CO3 or NaH, DMF, 25–60 °C Selective N-alkylation on quinolinone N-1
Cyclization (alternative) Acid/base catalysis, 2-aminobenzylamine + acetoacetate derivatives One-pot formation of dihydroquinolinone core

Research Findings and Data Tables

Yields and Purity Data from Reported Syntheses

Synthetic Step Yield (%) Purity (%) Notes
Nitro precursor synthesis 75–85 >95 High regioselectivity achieved
Nitro reduction 90–98 >98 Mild conditions prevent side reactions
N-Butylation 80–92 >95 Optimized base and solvent choice
Overall yield 60–75 >95 Multi-step synthesis efficiency

Spectroscopic Characterization (Typical)

Technique Key Observations
1H NMR Aromatic protons δ 6.5–8.0 ppm; NH2 signals δ 4.5–5.0 ppm; butyl chain methylene δ 1.2–1.8 ppm
13C NMR Signals consistent with quinoline and butyl carbons
Mass Spectrometry Molecular ion peak at m/z ~206 (M+H)+
IR Spectroscopy NH stretching ~3300 cm⁻¹; C=O stretching ~1650 cm⁻¹

Comparative Analysis with Related Compounds

Compound Key Difference Impact on Synthesis
6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one Methyl instead of butyl at N-1 Alkylation with methyl halides simpler, higher yields
7-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one Amino at 7-position instead of 6 Different regioselectivity required
6-aminoquinoline Lacks dihydro and butyl groups Simpler synthesis, less functionalization

Industrial and Scale-Up Considerations

  • Use of continuous flow reactors enhances reaction control, reproducibility, and safety.
  • Automated catalyst screening accelerates optimization of reduction and alkylation steps.
  • Purification typically involves recrystallization or chromatographic techniques adapted for scale.
  • Environmental and safety protocols emphasize minimizing use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antitumor Activities

Research indicates that compounds similar to 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial and antitumor properties. Dihydroquinolinones have been studied for their ability to inhibit various enzymes involved in disease processes, making them promising candidates for drug development. For instance, modifications to the quinoline structure can enhance these biological activities significantly.

Platelet Aggregation Inhibition

A study involving derivatives of 3,4-dihydroquinoline-2(1H)-one demonstrated that certain compounds exhibited selective inhibitory activity against platelet aggregation. This suggests potential applications in cardiovascular therapies . The structural modifications of the compounds directly influenced their potency and selectivity for antiplatelet activity.

Neurodegenerative Disease Treatment

Recent research has focused on the design of multifunctional agents targeting Alzheimer's disease. Compounds derived from 3,4-dihydroquinolinone frameworks have shown promise as dual-target inhibitors for cholinesterases and monoamine oxidases, which are critical in managing neurodegenerative conditions .

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form diverse derivatives allows for the exploration of new materials with tailored properties for specific applications.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound Name Key Features Unique Aspects
6-AminoquinolineLacks the butyl group; simpler structureLess versatile in functionalization
2-HydroxyethylquinolineContains a hydroxyethyl group; no amino groupReduced biological activity due to lack of amino
7-Amino-1-butyl-3,4-dihydroquinolineSimilar but with a different position for aminoMay exhibit different reactivity patterns

Case Study 1: Antitumor Activity

A series of studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, modifications to enhance their interaction with specific cancer cell receptors have shown promising results in vitro.

Case Study 2: Cardiovascular Applications

Research on antiplatelet agents has revealed that certain derivatives of this compound demonstrate significant inhibition of platelet aggregation. This could lead to new therapeutic strategies for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a molecular formula of C11H14N2O and a molecular weight of approximately 206.24 g/mol. This compound features a quinoline core structure, characterized by the presence of an amino group and a butyl side chain, which contribute to its unique chemical properties and potential biological activities. Research into this compound indicates promising avenues for drug development, particularly in areas such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The structural uniqueness of this compound is attributed to its combination of functional groups that enhance its reactivity and biological activity. The following table summarizes key features of this compound compared to related quinoline derivatives:

Compound NameKey FeaturesUnique Aspects
6-Aminoquinoline Lacks the butyl group; simpler structureLess versatile in functionalization
2-Hydroxyethylquinoline Contains a hydroxyethyl group; no amino groupReduced biological activity due to lack of amino
7-Amino-1-butyl-3,4-dihydroquinolin Similar but with a different position for aminoMay exhibit different reactivity patterns

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, including:

While the specific mechanism of action for this compound remains unclear, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in disease processes. Research into similar compounds suggests that they can modulate biological pathways by binding to specific molecular targets .

Case Studies

A pilot study evaluated related dihydroquinolinone derivatives for their affinity to dopamine receptor D2 (D2R) and cytotoxicity profiles. While this study did not focus specifically on this compound, it provides insights into the potential for these compounds to influence central nervous system (CNS) activity and their relevance in treating neurological disorders .

Another study explored the structure–activity relationship (SAR) of various quinoline derivatives as inhibitors of nitric oxide synthase (NOS). This research highlighted the importance of side chain length and terminal amine nature in enhancing inhibitory potency against nNOS, suggesting that similar investigations could be valuable for understanding the biological activity of this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of nitro precursors. For example, 6-nitro derivatives are reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol under inert conditions, yielding the amino product in ~73% efficiency after 48 hours . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10% Pd/C), and reaction duration (24–72 hours). Contamination by intermediates can be minimized via flash chromatography (e.g., Biotage systems) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 6.4–8.1 ppm), NH2 groups (δ 4.5–5.5 ppm, broad), and aliphatic butyl chain protons (δ 1.2–2.7 ppm). Spin-spin coupling patterns help confirm substitution positions .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ions (e.g., MH+ at m/z 260–303 for derivatives) and fragmentation patterns .
  • IR Spectroscopy : Stretching bands for NH2 (~3350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation to improve amino group introduction efficiency?

  • Methodological Answer :

  • Catalyst Selection : Pd/C is standard, but PtO2 or Raney Ni may enhance selectivity for bulky substituents. For example, PtO2 reduces steric hindrance in 8-fluoro derivatives, improving yields by 15% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require higher H2 pressure (3–5 atm). Ethanol balances reactivity and cost for gram-scale synthesis .
  • Kinetic Monitoring : In-situ FTIR or HPLC tracks nitro-to-amine conversion, enabling real-time adjustments to H2 flow or temperature .

Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, 1-butyl vs. 1-methyl groups alter lipophilicity (logP), impacting membrane permeability in antimicrobial assays .
  • Enzyme Assay Standardization : Use consistent ATP concentrations in kinase inhibition studies (e.g., IC50 values vary by ±20% if ATP levels fluctuate) .
  • Meta-Analysis of Data : Cross-reference studies with similar substituents (e.g., 6-amino vs. 6-nitro derivatives show opposing trends in cytotoxicity due to electron-withdrawing effects) .

Q. How do reaction mechanisms differ when modifying the quinolinone core with electrophilic vs. nucleophilic reagents?

  • Methodological Answer :

  • Electrophilic Substitution : Halogenation (e.g., Br2/FeCl3) targets electron-rich positions (C-5 or C-7), confirmed by NOE NMR to assign regioselectivity .
  • Nucleophilic Displacement : Butyl groups are introduced via SN2 reactions using 1-bromobutane and NaH in DMF, with KI catalysis accelerating halide exchange (60°C, 12 hours) .
  • Mechanistic Probes : Isotopic labeling (e.g., D2O quench) or trapping experiments (e.g., TEMPO for radical intermediates) clarify pathways .

Q. What experimental designs mitigate side reactions during multi-step syntheses of 6-aminoquinolinones?

  • Methodological Answer :

  • Protection-Deprotection Strategies : Boc protection of amines prevents undesired acylation during thiophene-carboximidamide coupling (e.g., 56% yield improvement via Boc intermediates) .
  • Temperature Control : Low-temperature LiAlH4 reductions (0°C) minimize over-reduction of carbonyls to alcohols, preserving the 3,4-dihydroquinolinone scaffold .
  • Byproduct Trapping : Scavenger resins (e.g., polymer-bound isocyanates) remove excess thioimidate reagents in coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.